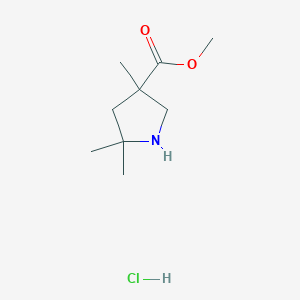

methyl 3,5,5-trimethylpyrrolidine-3-carboxylate hydrochloride

Description

Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate hydrochloride is a pyrrolidine derivative characterized by a bicyclic structure with three methyl substituents at positions 3 and 5, a methyl ester group at position 3, and a hydrochloride salt. The hydrochloride salt enhances solubility in polar solvents, making it advantageous for formulation .

Properties

IUPAC Name |

methyl 3,5,5-trimethylpyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-8(2)5-9(3,6-10-8)7(11)12-4;/h10H,5-6H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIIQROKKWLJFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1)(C)C(=O)OC)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,5,5-trimethylpyrrolidine-3-carboxylate hydrochloride typically involves the reaction of 3,5,5-trimethylpyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of methyl 3,5,5-trimethylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets such as enzymes or receptors. The pyrrolidine ring provides structural stability and influences the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural differences between the target compound and analogs from the evidence:

Key Insights :

- The hydrochloride salt in the target compound improves aqueous solubility compared to free bases or carboxylic acid analogs .

- Substituents like benzodioxol or trifluoromethylphenyl urea (in ’s compound) introduce steric or electronic effects that influence receptor binding, unlike the methyl-rich target compound .

Physicochemical Properties

While direct data for the target compound are sparse, inferences can be drawn from analogs:

Key Insights :

Biological Activity

Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacodynamics, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from pyrrolidine and can be synthesized through various methods involving the alkylation of pyrrolidine derivatives. The synthesis typically involves the reaction of pyrrolidine with methyl chloroacetate followed by hydrolysis and subsequent formation of the hydrochloride salt.

Pharmacological Properties

1. Mechanism of Action:

The compound exhibits a range of pharmacological effects attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may modulate the activity of certain receptors in the central nervous system (CNS), potentially influencing mood and cognition.

2. Biological Activities:

- Antioxidant Activity: Research indicates that this compound demonstrates significant antioxidant properties, which may help in protecting cells from oxidative stress.

- Neuroprotective Effects: The compound has shown promise in neuroprotection in various in vitro models, suggesting potential applications in neurodegenerative diseases.

- Anti-inflammatory Effects: Studies have indicated that it may reduce inflammation markers in cellular models, which could be beneficial for treating inflammatory conditions.

Case Studies

-

Neuroprotective Study:

A study conducted on neuronal cell lines treated with this compound demonstrated a reduction in apoptosis and an increase in cell viability under oxidative stress conditions. The results suggested that the compound could be a candidate for further investigation in neurodegenerative disorders . -

Antioxidant Activity Assessment:

In a comparative analysis with other known antioxidants, this compound exhibited superior free radical scavenging activity. The study quantified its ability to neutralize reactive oxygen species (ROS), highlighting its potential therapeutic applications .

Data Table: Biological Activities Overview

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing methyl 3,5,5-trimethylpyrrolidine-3-carboxylate hydrochloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves multi-step routes, including cyclization of substituted pyrrolidine precursors and subsequent esterification. Critical factors include:

- Reagent stoichiometry : Precise molar ratios to avoid side reactions (e.g., over-alkylation).

- Temperature control : Maintaining low temperatures during acid-catalyzed steps to prevent decomposition.

- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups for amine protection .

Q. How can researchers ensure purity during purification of this compound?

- Methodological Answer :

- Recrystallization : Use polar aprotic solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt.

- Chromatography : Reverse-phase HPLC with C18 columns and 0.1% trifluoroacetic acid (TFA) in the mobile phase to separate impurities.

- Analytical thresholds : Aim for ≥95% purity by UV-Vis or ELSD detection .

Q. What analytical techniques are recommended for structural elucidation?

- Methodological Answer :

- NMR spectroscopy : ¹H NMR for methyl group integration and ¹³C NMR for carbonyl/amine confirmation.

- X-ray diffraction (XRD) : For crystalline derivatives, single-crystal XRD resolves stereochemical ambiguities.

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How should researchers address contradictory data in spectroscopic characterization?

- Methodological Answer :

- Orthogonal validation : Cross-validate NMR results with IR spectroscopy (e.g., carbonyl stretch at ~1700 cm⁻¹) and elemental analysis.

- Dynamic NMR (DNMR) : Resolve conformational equilibria in solution by varying temperature.

- Computational modeling : Compare experimental data with DFT-calculated spectra (e.g., Gaussian software) .

Q. What theoretical frameworks guide the design of biological activity studies for this compound?

- Methodological Answer :

- Receptor-ligand docking : Use molecular docking tools (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., neurotransmitter receptors).

- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., methyl groups) to correlate structural changes with activity trends.

- In vitro assays : Prioritize cell-based assays (e.g., cAMP modulation) before in vivo testing .

Q. What methodologies are employed to assess environmental impact during disposal?

- Methodological Answer :

- Biodegradation studies : Use OECD 301B guidelines to evaluate microbial degradation in aqueous systems.

- Ecotoxicology : Perform acute toxicity tests on Daphnia magna or algae to estimate LC50/EC50 values.

- Waste treatment : Neutralize hydrochloride salts with sodium bicarbonate before incineration .

Q. How can researchers optimize enantiomeric purity for chiral derivatives?

- Methodological Answer :

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.

- Asymmetric synthesis : Employ enantioselective catalysts (e.g., Jacobsen’s catalyst) during cyclization steps.

- Circular dichroism (CD) : Monitor optical activity to confirm enantiomeric excess (ee) ≥98% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.